molecular formula C8H12N2 B1612389 2-(3-Methylpyridin-2-YL)ethanamine CAS No. 851670-19-4

2-(3-Methylpyridin-2-YL)ethanamine

Cat. No. B1612389
CAS RN: 851670-19-4
M. Wt: 136.19 g/mol
InChI Key: DZBIXJNIABTHHX-UHFFFAOYSA-N
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Description

“2-(3-Methylpyridin-2-YL)ethanamine” is a chemical compound with the molecular formula C8H12N2. Its molecular weight is 136.19 g/mol . The compound is also known by several synonyms, including “3-Methyl-2-pyridineethylamine” and "3-METHYL-2-PYRIDINEETHANAMINE" .


Molecular Structure Analysis

The compound has a pyridine ring with a methyl group at the 3rd position and an ethanamine group at the 2nd position . The InChI string of the compound is InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 136.19 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 136.100048391 g/mol . The topological polar surface area of the compound is 38.9 Ų .

Scientific Research Applications

DNA Interaction and Cytotoxicity Studies Copper(II) complexes of tridentate ligands, including derivatives similar to "2-(3-Methylpyridin-2-YL)ethanamine," have been synthesized and characterized for their DNA binding, nuclease activity, and cytotoxicity against cancer cell lines. These complexes exhibit good DNA binding propensity and demonstrate minor structural changes of calf thymus DNA, suggesting potential applications in antitumor therapy and molecular biology (Kumar et al., 2012).

Coordination Complexes and Catalysis The formation of dihelicate and mononuclear complexes with metals such as copper(I), cobalt(II), and iron(II) has been explored using ethane-bridged dimeric bipyridine or phenanthroline ligands. These studies have implications for the design of new catalysts and materials with specific electronic and structural properties, highlighting the versatility of pyridine derivatives in forming complex structures (Youinou, Ziessel, & Lehn, 1991).

Platinum Complexes and Anticancer Research Research on dinuclear platinum(II) complexes, including those involving N4Py ligands, which are structurally related to "this compound," has contributed to the development of novel anticancer agents. These studies focus on understanding the photophysical and anticancer properties of platinum complexes, offering insights into their potential therapeutic applications (Lo et al., 2015).

Palladium Complexes in Olefin Methoxycarbonylation Palladium(II) complexes of (pyridyl)imine ligands, including those structurally related to "this compound," have been studied as catalysts for the methoxycarbonylation of olefins. These complexes demonstrate the influence of complex structure and olefin chain length on catalytic behavior, underscoring the role of pyridine derivatives in facilitating efficient chemical transformations (Zulu et al., 2020).

Photophysical Properties and Energy Transfer The study of mixed-metal ruthenium/rhenium complexes, incorporating ligands related to "this compound," reveals the photophysical properties and mechanisms of intramolecular energy transfer. This research contributes to the understanding of energy transfer processes in complex systems, with potential applications in photovoltaic devices and molecular electronics (Wallendael & Rillema, 1991).

Safety and Hazards

The safety and hazards of “2-(3-Methylpyridin-2-YL)ethanamine” are not specified in the available information . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-(3-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBIXJNIABTHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586319
Record name 2-(3-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851670-19-4
Record name 2-(3-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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